5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one
Description
Historical Evolution of Polycyclic Spiroheterocyclic Systems
The study of spiroheterocycles traces its origins to early natural product isolations, such as β-vetivone, a spiro[4.5]decane derivative mischaracterized for decades before its correct structural elucidation in 1968. This historical misidentification underscores the challenges inherent in analyzing spiro systems, which require advanced spectroscopic and synthetic methodologies. The 20th century saw incremental progress, with seminal work on steroid-derived spiro compounds, including spirooxetane and spirolactone frameworks, demonstrating the feasibility of integrating heterocycles into polycyclic architectures. For instance, Wüst et al. synthesized hydrocortisone-derived spirooxetanes in 2003, achieving a 4.2% yield through mesylate intermediate cyclization. These efforts laid the groundwork for modern spiroheterocyclic chemistry, emphasizing ring strain modulation and stereochemical control.
The 21st century witnessed a paradigm shift with the advent of organocatalytic strategies, particularly N-heterocyclic carbene (NHC)-mediated reactions, enabling enantioselective spiroannulations. Glorius and Scheidt pioneered methods for constructing spirooxindoles and lactones, achieving diastereoselectivities exceeding 20:1 through Breslow intermediate manipulation. Concurrently, Poirier’s group developed spirolactones as 17β-hydroxysteroid dehydrogenase inhibitors, showcasing the therapeutic relevance of spiro scaffolds. These advancements reflect the field’s progression from empirical natural product isolation to rational design of bioactive spiroheterocycles.
Academic Significance of Fused Imidazolidine/Pyrrolo-Pyrazine Hybrid Architectures
Fused imidazolidine and pyrrolo-pyrazine systems, such as 5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d]oxazine]-2'-one, exemplify the academic interest in hybrid spiroheterocycles. Their structural complexity arises from the orthogonal fusion of nitrogen-containing heterocycles with indene or naphthalene cores, creating unique three-dimensional topologies. These architectures are prized for their ability to mimic peptide turn motifs, enabling selective interactions with biological targets such as kinases and GPCRs. For example, spirooxindole lactones synthesized via NHC catalysis exhibit antiproliferative activity against tumor cells, with GI~50~ values as low as 2.0 μM.
The academic community has prioritized these systems due to their synthetic versatility. López et al. demonstrated microwave-assisted spiropyrrolidine formation from testosterone derivatives, achieving high yields through N-tosylhydrazone intermediates. Similarly, Merino-Montiel’s work on spirocarbamates highlights the role of aminoalcohol precursors in constructing steroidal spiroheterocycles. These methodologies underscore the interplay between catalyst design and substrate engineering in accessing complex fused architectures.
Systematic Rationale for Studying Multi-Ring Spiro Scaffolds in Medicinal Chemistry
The systematic investigation of multi-ring spiro scaffolds is driven by their unique pharmacophoric properties. The spiro junction imposes conformational rigidity, reducing entropy penalties during target binding while maintaining synthetic accessibility. For instance, 17-spiro-δ-lactones derived from androsterone exhibit nanomolar inhibition of 17β-HSD2, a key enzyme in steroid metabolism. This activity correlates with the lactone’s ability to occupy the enzyme’s hydrophobic pocket, a feat unattainable with planar heterocycles.
Furthermore, the integration of imidazolidine and pyrrolo-pyrazine moieties introduces hydrogen-bonding motifs critical for target engagement. Romero-Hernández’s spiromorpholinone derivatives inhibit aromatase via docking interactions with the enzyme’s heme center, demonstrating the strategic value of spiro-linked heterocycles. These findings validate the rationale for exploring multi-ring systems, as their structural diversity enables precise modulation of drug-like properties, including solubility and metabolic stability.
Table 1: Representative Bioactive Spiroheterocycles and Their Targets
| Compound Class | Biological Target | Activity (IC~50~/GI~50~) | Key Structural Feature |
|---|---|---|---|
| Spirolactones (e.g., 113 ) | 17β-HSD2 | 6 nM | 17-Spiro-δ-lactone |
| Spiromorpholinones (e.g., 149 ) | Aromatase | 2.0–11 μM | 17-Spiro-morpholinone |
| Spirooxindoles (e.g., 67 ) | Tumor cell lines | 2.0 μM (GI~50~) | Spiro-linked oxindole lactone |
Properties
CAS No. |
9014-25-9 |
|---|---|
Molecular Formula |
C159H177N21O15 |
Molecular Weight |
2622.2 g/mol |
IUPAC Name |
5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C19H20N2O2.C19H20N2O.2C18H19N3O2.2C18H19N3O.C17H22N2O2.C16H20N2O2.C16H19NO2/c1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(22)23-19;1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(19)22;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(22)23-18;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(20-7-6-19-14)21-16(22)23-18;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(18)22;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(21-16(18)22)20-7-6-19-14;1-16(2,3)13-6-5-12-10-17(8-7-11(12)9-13)14(20)18-15(21)19(17)4;1-15(2,3)12-6-5-10-8-16(9-11(10)7-12)13(19)17-14(20)18(16)4;1-15(2,3)12-5-4-10-7-16(8-11(10)6-12)9-13(18)17-14(16)19/h4-9H,10-11H2,1-3H3,(H,20,21,22);4-9H,10-11H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);5-6,9H,7-8,10H2,1-4H3,(H,18,20,21);5-7H,8-9H2,1-4H3,(H,17,19,20);4-6H,7-9H2,1-3H3,(H,17,18,19) |
InChI Key |
NOVIZZLMWAIZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CC3(CC2)C(=O)NC(=O)N3C)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)CC(=O)NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC3=O)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC(=O)O3)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C(=O)NC(=O)N3C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions for Spiro Ring Formation
Key method : [3+2] cycloaddition between α-arylidene diazosuccinimides and benzynes (in situ generated) yields spiro[indazole-3,3'-pyrrolidine]-2',5'-diones.
- Reagents :
- Conditions : Mild (room temperature, 2–4 hours), high yields (up to 93%).
- Applicability : Adaptable for synthesizing pyrrolidine- and pyrazine-fused spiro systems (e.g., 5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione).
Table 1 : Representative Cycloaddition Outcomes
Knoevenagel Condensation and Diazomethane Cyclization
- Knoevenagel condensation :
- Imidazolidine-2,4-dione reacts with aromatic aldehydes (e.g., 4-tert-butylbenzaldehyde) to form 5-arylidene intermediates.
- Conditions : Ethanol, reflux, 6–8 hours.
- Example : (5E)-5-[(4-tert-Butylphenyl)methylidene]imidazolidine-2,4-dione (yield: 74%).
- Diazomethane cyclization :
- Diazomethane reacts with 5-arylidene derivatives to form spiro[imidazolidine-pyrazoline]-2,4-diones.
- Conditions : Ether solvent, 0–5°C, 2 hours.
- Key product : 6-(4-tert-Butylphenyl)-1,3,7,8-tetraazaspiro[4.4]nonane-2,4-dione (yield: 68%).
Mechanistic insight : The reaction proceeds via 1,3-dipolar cycloaddition, forming a pyrazoline ring fused to the imidazolidine core.
Dibromo Intermediate-Mediated Cyclocondensation
Strategy : Use dibromoisoquinoline-1,3-dione derivatives to construct spiroheterocycles.
- Synthesis of dibromo precursors :
- Cyclocondensation :
- Reaction with binucleophiles (e.g., o-phenylenediamine, o-aminophenol) yields spiroisoquinoline derivatives.
- Conditions : Ethanol, piperidine catalyst, reflux (5 hours, 42–51% yield).
Application : Suitable for synthesizing spiro[oxazole-2,4'-isoquinoline]-diones (e.g., 5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d]oxazine]-2'-one).
Microwave-Assisted Synthesis for Enhanced Efficiency
Advantage : Rapid reaction times and improved yields for spiroheterocycles.
- Example : Microwave irradiation (150 W, 100°C) reduces cyclocondensation time from 5 hours to 20 minutes.
- Key product : Spiro[benzo[d]imidazole-2,4'-isoquinoline]-1',3'(2'H)-dione (yield: 89%).
Functionalization of Indane-1,3-Dione Derivatives
Approach : Indane-1,3-dione serves as a precursor for bis-thiazoles and bis-thiazolidinones via hydrazinecarboxamide intermediates.
- Reaction sequence :
- Outcome : High-yielding (78–90%) spiro systems with potential bioactivity.
Critical Analysis of Methodologies
- Cycloaddition superiority : [3+2] cycloaddition offers regioselectivity and scalability (demonstrated at 10 mmol scale).
- Limitations of diazomethane : Requires careful handling due to toxicity and explosivity.
- Microwave optimization : Reduces side reactions in spirooxazine synthesis.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as pharmaceutical agents.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific structure and the target they interact with. Generally, they may:
Bind to specific receptors: Modulating biological pathways.
Inhibit enzymes: Affecting metabolic processes.
Interact with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Molecular weights estimated based on analogous structures in .
Critical Analysis of Divergences
Core Heterocycles: Imidazolidine-diones (compounds 1–2) exhibit higher polarity due to dione groups, contrasting with the oxazine and pyrrolidine derivatives (compounds 3–9), which vary in electron density and hydrogen-bonding capacity.
Substituent Effects :
- The tert-butyl group universally improves lipophilicity and steric shielding, but its position (e.g., 5- vs. 7- in compounds 1 and 2) alters molecular symmetry and packing efficiency.
Bioactivity Trends :
- Imidazolidine-diones (compounds 1–2) are linked to central nervous system activity (e.g., anticonvulsant effects ), whereas pyrrolo-heterocycles (compounds 7–9) align with kinase inhibition .
Biological Activity
The compounds under consideration, including various spirocyclic derivatives, have garnered attention for their potential biological activities. This article delves into the biological activities of these compounds, focusing on their pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Compounds
The compounds discussed include:
- 5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione
- 7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
- 5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one
- 5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one
- 5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one
- 5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione
- 5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one
- 5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one
- 5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one
Antitumor Activity
Research indicates that several spirocyclic compounds exhibit significant antitumor properties. For instance:
- Mechanism : The antitumor activity is often attributed to the ability of these compounds to inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that a related compound showed cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Many of these compounds have been evaluated for their antimicrobial activities:
- Mechanism : They may disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.
- Research Findings : A compound analogous to the spirocyclic derivatives was shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been explored:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate immune responses.
- Evidence : In vitro studies indicated that certain spirocyclic derivatives reduced the expression of inflammatory markers in macrophages .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| 5-tert-butyl-1'-methylspiro... | Imidazolidine ring | Antitumor |
| 7-tert-butyl-1'-methylspiro... | Naphthalene structure | Antimicrobial |
| 5-tert-butylspiro... | Pyrazino ring | Anti-inflammatory |
Synthesis and Modifications
The synthesis of these spirocyclic compounds typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance their biological properties:
- Common Methods : Cyclization reactions followed by functionalization techniques are often employed to create these complex structures.
Q & A
Q. What are the key strategies for synthesizing spiro-fused compounds like 5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, condensation, and functional group protection. For example:
- Step 1: Introduce the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation to enhance steric stability.
- Step 2: Construct the spiro junction using ring-closing metathesis or acid-catalyzed cyclization.
- Step 3: Functionalize heterocyclic rings (e.g., imidazolidine, pyrazino-oxazine) via reactions like Buchwald-Hartwig amination or Pd-catalyzed cross-coupling .
- Purification: Use column chromatography or recrystallization, with purity verified by HPLC (>95% purity as per GLPBIO protocols) .
Q. How are these compounds characterized to confirm structural integrity?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy: H and C NMR identify substituent positions and spiro connectivity (e.g., tert-butyl protons at ~1.3 ppm).
- X-ray Diffraction: Resolves spiro stereochemistry, as seen in crystallographic studies of tert-butyl spiro[indoline-3,3'-pyrrolidine] derivatives .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular formulas (e.g., CHNO for tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate) .
Q. What are the common challenges in purifying spiro compounds with bulky tert-butyl groups?
Methodological Answer:
- Solubility Issues: Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by gradient elution in chromatography .
- Byproduct Formation: Monitor reaction progress via TLC and employ scavenger resins to remove unreacted intermediates .
Advanced Research Questions
Q. How can computational methods enhance the design of spiro compounds for specific biological targets?
Methodological Answer:
- Molecular Docking: Predict binding affinities to receptors (e.g., kinase inhibitors) using software like AutoDock or Schrödinger. highlights integrated computational-experimental workflows for optimizing fluorescence properties in maleimide derivatives .
- DFT Calculations: Analyze electronic effects of substituents (e.g., chloro vs. bromo) on reactivity and stability .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar spiro compounds?
Methodological Answer:
- Systematic SAR Studies: Compare analogs with controlled variations (see table below from ):
| Compound Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Bromine substitution at C6 | Increased kinase inhibition | |
| Indoline core (vs. indene) | Reduced metabolic stability |
- Validate Assays: Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate structural effects from experimental variability .
Q. What experimental design strategies optimize reaction yields for complex spiro systems?
Methodological Answer:
- Factorial Design: Vary parameters (precursor concentration, temperature) to identify optimal conditions. demonstrates full factorial optimization for α-aminophosphonates, achieving >90% yield .
- Machine Learning: Apply Bayesian optimization to navigate parameter space efficiently, as proposed in heuristic algorithm studies .
Q. How do non-covalent interactions influence the reactivity of spiro compounds in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
